6-Bromoquinoline-8-sulfonyl fluoride
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Overview
Description
6-Bromoquinoline-8-sulfonyl fluoride (6-BQSF) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative of quinoline, which is a heterocyclic compound that contains a nitrogen atom in its ring structure. The presence of the bromine and sulfonamide groups in 6-BQSF makes it a valuable tool for studying various biological processes.
Scientific Research Applications
Synthesis of Pyrazoloquinolinyl Sulfonyl Fluorides
Wu and Qin (2023) describe a [3 + 2] cycloaddition reaction to synthesize various pyrazoloquinolinyl sulfonyl fluorides. This method showcases broad substrate specificity, mild conditions, and simplicity, highlighting its value in medicinal chemistry and other disciplines (Wu & Qin, 2023).
Quinoline Silyloxymethylsulfones Synthesis
Patel, Laha, and Moschitto (2022) report on the creation of quinoline silyloxymethylsulfones, which serve as intermediates for various sulfonyl derivatives. Their method is scalable and broadly applicable, significantly impacting quinoline and isoquinoline synthesis (Patel, Laha, & Moschitto, 2022).
Targeting Protein Binding Sites
Hett et al. (2015) discuss targeting tyrosine residues in protein binding sites using sulfonyl fluoride probes. Their work shows the potential of sulfonyl fluorides in structure-based molecular design and pharmacology (Hett et al., 2015).
Indirect Trace Fluoride Determination
Bayón et al. (1999) developed a method for trace fluoride determination in natural waters using ion chromatography and fluorimetry. This technique highlights the analytical utility of compounds like 6-Bromoquinoline-8-sulfonyl fluoride in environmental chemistry (Bayón et al., 1999).
Fluorimetry-Based Analytical Methods
Wolfbeis and Urbano (1983) describe a fluorimetric method for analyzing halides in organic materials. This technique, using compounds similar to this compound, is sensitive and applicable for various halides (Wolfbeis & Urbano, 1983).
Mechanism of Action
Target of Action
Similar compounds are known to interact with bacterial gyrase and topoisomerase iv enzymes .
Mode of Action
It’s known that sulfonyl fluorides can react with nucleophiles on the target via a process called sulfur (vi) fluoride exchange (sufex), irreversibly cross-linking the interacting biomolecules .
Result of Action
The irreversible cross-linking of interacting biomolecules could potentially disrupt normal cellular functions .
properties
IUPAC Name |
6-bromoquinoline-8-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLQMWPTVPNZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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